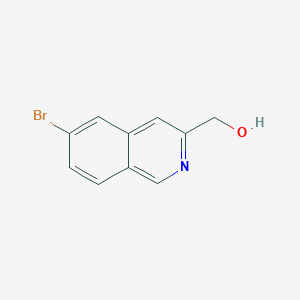

(6-Bromoisoquinolin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(6-bromoisoquinolin-3-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2 |

InChI Key |

SVROANRAODJATE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)CO |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromoisoquinolin 3 Yl Methanol

Retrosynthetic Analysis of the Isoquinoline-Methanol Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (6-Bromoisoquinolin-3-yl)methanol, the analysis suggests several key disconnections.

The most logical primary disconnections involve breaking down the isoquinoline (B145761) ring itself. Two powerful strategies for this are the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.netquimicaorganica.org

Disconnection via Bischler-Napieralski: This approach disconnects the N2-C1 and C4a-C8a bonds, leading back to a β-phenylethylamide precursor. To achieve the 6-bromo substitution pattern in the target molecule, the synthesis would need to start from a phenethylamine derivative already containing a bromine atom at the para position (relative to the ethylamine side chain), such as an N-acylated 2-(4-bromophenyl)ethylamine.

Disconnection via Pictet-Spengler: This pathway involves disconnecting the N2-C1 and C1-C8a bonds, tracing the molecule back to a β-arylethylamine and an aldehyde or ketone. jk-sci.com Similar to the Bischler-Napieralski approach, a 2-(4-bromophenyl)ethylamine would be the required starting material to install the bromine at the C6 position.

Another key retrosynthetic step is the transformation of the hydroxymethyl group at the C3 position. This functional group can be seen as the reduction product of a more oxidized precursor, such as an ester (e.g., methyl isoquinoline-3-carboxylate) or an aldehyde (isoquinoline-3-carbaldehyde). Therefore, the synthesis can target one of these intermediates, which is then reduced in a final step to yield the desired methanol (B129727) derivative.

Established Synthetic Pathways for the Isoquinoline Core

The construction of the isoquinoline skeleton is a well-documented area of organic synthesis, with several named reactions providing reliable routes.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgjk-sci.com The reaction typically proceeds in two stages: cyclization to a 3,4-dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. nrochemistry.compharmaguideline.com

The general mechanism involves the activation of the amide carbonyl group by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by cyclization onto the electron-rich aromatic ring. organic-chemistry.orgslideshare.net For the synthesis of a 6-bromo derivative, the starting material would be an N-acyl-2-(4-bromophenyl)ethylamine. The presence of electron-donating groups on the benzene (B151609) ring facilitates the reaction, although the bromo-substituent is deactivating. jk-sci.com The resulting 1-substituted-6-bromo-3,4-dihydroisoquinoline must then be dehydrogenated, often using a catalyst like palladium on carbon (Pd/C), to yield the fully aromatic 6-bromoisoquinoline core. quimicaorganica.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent Type | Examples | Typical Conditions |

|---|---|---|

| Dehydrating Agent | POCl₃, P₂O₅, PCl₅, ZnCl₂ | Refluxing in an inert solvent (e.g., toluene, acetonitrile) |

| Oxidizing Agent | Pd/C, Sulfur (S), Diphenyl disulfide | High temperature, often in a high-boiling solvent |

The Pictet-Spengler reaction is another fundamental method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comorganicreactions.orgwikipedia.org The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular attack by the aromatic ring. wikipedia.orgcambridge.org

To obtain the 6-bromo-isoquinoline framework, the reaction would start with 2-(4-bromophenyl)ethylamine. The reaction conditions are generally harsher for less nucleophilic aromatic rings, often requiring strong acids and heat. wikipedia.org A significant drawback of this method for the target molecule is that it produces a tetrahydroisoquinoline, which requires a subsequent oxidation step to form the aromatic isoquinoline ring.

A related method is the Pictet-Gams reaction, a variation of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenethylamide. This modification allows for dehydration during the cyclization process to directly yield the aromatic isoquinoline, bypassing the dihydroisoquinoline intermediate. wikipedia.orgwikipedia.org

Table 2: Key Features of Pictet-Spengler vs. Bischler-Napieralski

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

|---|---|---|

| Amine Precursor | β-arylethylamine (primary or secondary) | N-Acyl-β-arylethylamide |

| Carbonyl Source | Aldehyde or Ketone | Internal (from the acyl group) |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |

| Aromatization | Requires oxidation | Requires oxidation |

Beyond these classical methods, other strategies exist for forming the isoquinoline ring. The Pomeranz–Fritsch reaction, for instance, uses a benzaldehyde and an aminoacetaldehyde diethyl acetal to construct the isoquinoline system, though yields can be variable. wikipedia.orgfirsthope.co.in More contemporary methods include transition-metal-catalyzed cyclizations and radical cyclization approaches, which can offer milder reaction conditions and broader functional group tolerance. thieme.de These modern strategies provide alternative routes that might be advantageous for complex, highly functionalized substrates. uni-kiel.decam.ac.uknih.gov

Strategies for Bromination at the C6 Position

Direct electrophilic aromatic substitution (EAS) on the parent isoquinoline ring is not a viable method for synthesizing the 6-bromo isomer. The isoquinoline nucleus consists of two fused rings: a benzene ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient and strongly deactivated towards electrophilic attack. Therefore, electrophilic substitution occurs preferentially on the more electron-rich benzenoid ring, specifically at the C5 and C8 positions. firsthope.co.inresearchgate.netimperial.ac.uk

Attempts to directly brominate isoquinoline using reagents like Br₂ with a Lewis acid (e.g., FeBr₃ or AlCl₃) or N-bromosuccinimide (NBS) in strong acid lead predominantly to 5-bromoisoquinoline, with some formation of 8-bromoisoquinoline and di- or tri-brominated products under harsher conditions. firsthope.co.inresearchgate.netorgsyn.orggoogle.com The C6 position is not readily substituted via this pathway. This inherent regioselectivity necessitates that the bromine atom be incorporated into the starting materials before the cyclization reaction that forms the isoquinoline ring, as highlighted in the retrosynthetic analysis.

Table 3: Regioselectivity of Isoquinoline Electrophilic Substitution

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 5-Bromoisoquinoline firsthope.co.in |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline firsthope.co.in |

| Sulfonation | H₂SO₄ (conc.) | Isoquinoline-5-sulfonic acid firsthope.co.in |

Precursor Functionalization and Subsequent Bromine Introduction

The synthesis of this compound predominantly employs a strategy where the bromine atom is incorporated into a precursor molecule before the formation of the isoquinoline ring system. This approach is generally more efficient and regioselective than the direct bromination of an unsubstituted isoquinoline, which can lead to a mixture of isomers and lower yields.

The common methodology involves starting with a simple, commercially available brominated benzene derivative, such as a 3-bromobenzylamine, 3-bromophenethylamine, or 3-bromophenylacetonitrile. This precursor, already containing the bromine atom at the position that will become C6 of the isoquinoline, is then subjected to a classical isoquinoline synthesis protocol.

Several established methods can be adapted for this purpose:

Bischler-Napieralski Reaction: A 3-bromophenethylamine can be acylated and then cyclized using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a dihydroisoquinoline, which is subsequently aromatized.

Pomeranz-Fritsch Reaction: A 3-bromobenzaldehyde can be condensed with an aminoacetoaldehyde diethyl acetal in the presence of a strong acid to construct the isoquinoline ring.

Pictet-Spengler Reaction: While typically leading to tetrahydroisoquinolines, modifications of this reaction can be used. For instance, a patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile, demonstrating the principle of using a brominated precursor for cyclization. nih.gov

Methodologies for Introducing the Hydroxymethyl Group at C3

The introduction of the hydroxymethyl (-CH₂OH) group at the C3 position is a critical step in the synthesis. This is typically achieved in the final stage of the synthesis by reducing a more oxidized functional group, such as a carboxylic acid or an ester.

Reduction of Carboxylic Acid or Ester Precursors

The most direct and widely used method for synthesizing this compound is the reduction of its corresponding carboxylic acid or ester derivative, namely 6-bromoisoquinoline-3-carboxylic acid or an alkyl 6-bromoisoquinoline-3-carboxylate. The availability of the carboxylic acid precursor from chemical suppliers underscores the prevalence of this route.

This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various reducing agents. The choice of reagent depends on the specific precursor (acid or ester) and the desired reaction conditions.

Common Reducing Agents and Conditions:

| Reagent | Precursor | Typical Solvent | Conditions | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid or Ester | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | Highly reactive, non-selective. Requires anhydrous conditions and careful quenching. |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Carboxylic Acid | Tetrahydrofuran (THF) | 0 °C to reflux | More selective for carboxylic acids over many other functional groups. Generally considered safer than LiAlH₄. |

| Sodium Borohydride (NaBH₄) / Lewis Acid | Ester | Alcohols, THF | Varies | NaBH₄ alone is typically too weak to reduce esters but can do so in the presence of a Lewis acid or at elevated temperatures. |

The reduction of the carboxylic acid or ester at the C3 position is a robust and high-yielding reaction, making it the preferred method for accessing the target primary alcohol.

Organometallic Additions Followed by Reduction/Hydrolysis

An alternative, though more complex and less common, strategy for introducing the hydroxymethyl group involves the use of organometallic reagents. Direct functionalization at the C3 position of the isoquinoline ring via nucleophilic attack is challenging because the C1 position is electronically more favorable for such reactions.

Therefore, an organometallic approach would likely proceed through a multi-step, indirect pathway:

Preparation of a 3-Haloisoquinoline: A 3-halo-6-bromoisoquinoline (e.g., 3-chloro- or 3-iodo-) would first need to be synthesized.

Metal-Halogen Exchange: The 3-halo derivative could then undergo a metal-halogen exchange reaction, for example, by treatment with an organolithium reagent like n-butyllithium at low temperatures, to generate a nucleophilic organometallic species at the C3 position.

Reaction with an Electrophile: This C3-lithiated or Grignard-type isoquinoline could then be reacted with a one-carbon electrophile, such as anhydrous formaldehyde (HCHO), to form the desired primary alcohol upon aqueous workup.

This route is significantly more synthetically demanding than the reduction of a carboxylic acid. It involves additional steps for halogenation and the use of highly reactive and sensitive organometallic intermediates, making it a less practical choice for the large-scale synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. While traditional isoquinoline syntheses often rely on harsh reagents and toxic solvents, modern approaches focus on improving sustainability. quora.compharmaguideline.com

Key green chemistry principles that can be applied include:

Use of Benign Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or biodegradable solvents like polyethylene glycol (PEG) can minimize environmental pollution. iust.ac.irorganic-chemistry.org

Catalysis: Employing catalytic methods, particularly those using transition metals (e.g., Rhodium, Ruthenium, Copper), can increase reaction efficiency, reduce the need for stoichiometric reagents, and lower waste production. organic-chemistry.org Recyclable catalytic systems are particularly advantageous. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves favoring addition and cyclization reactions over those that generate significant byproducts.

Energy Efficiency: The use of energy-efficient techniques, such as microwave or ultrasound-assisted synthesis, can often reduce reaction times, decrease energy consumption, and improve yields compared to conventional heating methods.

Application of Green Principles to Isoquinoline Synthesis:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | Utilize catalytic cyclization methods instead of stoichiometric reagents (e.g., P₂O₅). | Reduces inorganic waste streams. |

| Atom Economy | Design syntheses based on annulation or cycloaddition reactions. | Maximizes incorporation of starting materials into the product. |

| Less Hazardous Synthesis | Replace traditional strong acids (e.g., H₂SO₄) with solid acid catalysts where possible. | Improves safety and reduces corrosive waste. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions. iust.ac.ir | Reduces volatile organic compound (VOC) emissions and solvent toxicity. |

| Energy Efficiency | Employ microwave or ultrasound irradiation to accelerate reactions. | Lowers energy consumption and shortens synthesis time. |

| Use of Renewable Feedstocks | While challenging for this specific molecule, sourcing precursors from bio-based materials is a long-term goal. | Reduces reliance on petrochemicals. |

By integrating these principles, the synthesis of this compound and other valuable isoquinoline derivatives can be made more sustainable and environmentally responsible. quora.com

Reactivity Profiles and Mechanistic Investigations of 6 Bromoisoquinolin 3 Yl Methanol

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring system imparts basic and nucleophilic character, making it susceptible to reactions with electrophiles.

N-Alkylation Reactions

The nitrogen atom of (6-Bromoisoquinolin-3-yl)methanol can undergo N-alkylation to form quaternary isoquinolinium salts. This transformation is a common method for modifying the electronic properties and biological activity of heterocyclic compounds. The reaction typically involves the treatment of the isoquinoline derivative with an alkyl halide.

A relevant study on the regioselective N-alkylation of the structurally similar (2-chloroquinolin-3-yl)methanol highlights the utility of the Mitsunobu reaction. researchgate.net This reaction proceeds under mild, neutral conditions using a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). researchgate.net In this context, the alcohol of a nucleophilic component is activated for substitution. Analogously, direct N-alkylation of this compound with an alkyl halide (e.g., methyl iodide or benzyl bromide) would be expected to proceed, yielding the corresponding N-alkylated isoquinolinium salt. The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent.

General conditions for N-alkylation of similar heterocyclic systems often involve polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) and can be conducted at room temperature or with gentle heating. nih.gov

N-Oxidation Pathways

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation can significantly alter the chemical reactivity of the heterocyclic system, often facilitating further functionalization. Various methods have been developed for the synthesis of isoquinoline N-oxides.

One common approach involves the use of oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. These reagents directly oxidize the nitrogen atom to the corresponding N-oxide. Another strategy is the light-driven selective aerobic oxidation of isoquinoliniums, which can proceed in the presence of a photosensitizer and air as the oxidant. nih.gov Furthermore, the oxidative rearomatization of tetrahydroisoquinolines promoted by pyridine-N-oxide presents another pathway to access functionalized isoquinolines, which could be conceptually extended to the formation of N-oxides under specific conditions. acs.org

The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can influence the regioselectivity of subsequent reactions.

Reactivity of the Bromine Moiety at C6

The bromine atom at the C6 position of this compound is a versatile handle for the introduction of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This reactivity is crucial for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.orgtcichemicals.com In the case of this compound, the bromine atom at C6 can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids or boronate esters.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, including the hydroxyl group present in this compound. nih.gov A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions based on literature for similar substrates and is not specific to this compound.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

| Temperature | Room temperature to 120 °C |

The Stille coupling provides an alternative method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organotin reagent (organostannane), catalyzed by a palladium complex. harvard.edulibretexts.orgorganic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the bromine atom at the C6 position of this compound can be effectively coupled with various organic groups from organostannanes.

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling and consists of oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of reaction conditions, although the toxicity of tin compounds is a notable drawback.

The reaction conditions can be tailored by the choice of catalyst, ligands, and additives. For instance, the addition of copper(I) iodide can accelerate the rate of reaction. harvard.edu

Table 2: Representative Conditions for Stille Coupling of Aryl Bromides This table presents generalized conditions based on literature for similar substrates and is not specific to this compound.

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), AsPh₃ |

| Additive | CuI, LiCl |

| Solvent | Toluene, Dioxane, DMF, THF, NMP |

| Temperature | Room temperature to 120 °C |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the reactivity of similar bromo-substituted quinolines and isoquinolines suggests its feasibility. The reaction would involve the coupling of this compound with a terminal alkyne, such as phenylacetylene, to yield the corresponding (6-alkynylisoquinolin-3-yl)methanol derivative. The mild reaction conditions of the Sonogashira coupling are generally tolerant of the hydroxymethyl group.

Table 1: Representative Conditions for Sonogashira Coupling on Bromo-Heterocyclic Systems Data inferred from similar reactions on related substrates.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | (6-(Phenylethynyl)isoquinolin-3-yl)methanol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Dioxane | 80 | (6-((Trimethylsilyl)ethynyl)isoquinolin-3-yl)methanol |

Negishi Coupling

The Negishi coupling facilitates the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. The application of Negishi coupling to this compound would enable the introduction of a wide variety of alkyl, vinyl, and aryl substituents at the C6 position. For instance, reacting this compound with an arylzinc reagent, such as phenylzinc chloride, would produce (6-phenylisoquinolin-3-yl)methanol. Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility google.com.

Table 2: Potential Negishi Coupling Reactions of this compound Data inferred from general principles and related examples.

| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | (6-Phenylisoquinolin-3-yl)methanol |

| Methylzinc chloride | PdCl₂(dppf) | Dioxane | 80 | (6-Methylisoquinolin-3-yl)methanol |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines nih.gov. This reaction has become a cornerstone of modern synthetic chemistry due to its wide substrate scope and functional group tolerance. For this compound, this reaction provides a direct route to various 6-aminoisoquinoline derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific amine being coupled. For example, coupling with a primary amine like aniline or a secondary amine such as morpholine would yield the corresponding N-substituted or heterocyclic derivatives at the C6 position.

Table 3: Predicted Buchwald-Hartwig Amination Conditions for this compound Data inferred from reactions on analogous aryl bromides.

| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | (6-(Phenylamino)isoquinolin-3-yl)methanol |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | (6-(Morpholino)isoquinolin-3-yl)methanol |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Isoquinoline Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The isoquinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, which can activate the ring towards nucleophilic attack. However, for SNAr to occur readily at the C6 position of this compound, a strong nucleophile and potentially harsh reaction conditions would likely be necessary, as there are no additional strong electron-withdrawing groups activating the bromide leaving group. Reactions with potent nucleophiles like sodium methoxide or ammonia under high temperature and pressure could potentially lead to the substitution of the bromine atom, but this pathway is generally less favored compared to metal-catalyzed cross-coupling reactions under milder conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium reagent thieme-connect.de. Treating this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) could induce a bromine-lithium exchange. This would generate a highly reactive intermediate, (6-lithioisoquinolin-3-yl)methanol. This lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C6 position. For example, reaction with carbon dioxide followed by an acidic workup would yield 3-(hydroxymethyl)isoquinoline-6-carboxylic acid, while quenching with an aldehyde like benzaldehyde would result in the formation of a secondary alcohol at the C6 position. Care must be taken during this reaction, as the acidic proton of the hydroxymethyl group could be deprotonated by the organolithium reagent, requiring the use of excess reagent or a protection strategy for the alcohol.

Transformations of the Hydroxymethyl Functional Group at C3

The primary alcohol at the C3 position of this compound is a versatile functional group that can undergo various transformations, most notably oxidation to carbonyls and carboxylic acids.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the corresponding aldehyde, 6-bromoisoquinoline-3-carbaldehyde, can be achieved using mild oxidizing agents. Reagents such as manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic and allylic alcohols and would likely be effective for this transformation without affecting the isoquinoline ring or the bromine atom. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM).

Further oxidation to the carboxylic acid, 6-bromoisoquinoline-3-carboxylic acid, can be accomplished using stronger oxidizing agents. Common methods include the use of potassium permanganate (KMnO₄) under basic conditions, or chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) organic-chemistry.org. These more vigorous conditions can effectively convert the primary alcohol to the carboxylic acid functional group.

Table 4: Oxidation Reactions of this compound Data based on established oxidation methodologies for primary alcohols.

| Target Product | Oxidizing Agent | Solvent | Conditions |

| 6-Bromoisoquinoline-3-carbaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane | Room Temp. |

| 6-Bromoisoquinoline-3-carbaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. |

| 6-Bromoisoquinoline-3-carboxylic acid | Potassium Permanganate (KMnO₄) | Acetone/Water | Reflux |

| 6-Bromoisoquinoline-3-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temp. |

Esterification and Etherification Reactions

Esterification of this compound would involve the reaction of its primary alcohol with a carboxylic acid or a derivative such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. Similarly, etherification could be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. However, no published studies specifically documenting these transformations for this compound are available.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it typically needs to be activated. This can be achieved by protonation under acidic conditions or by converting it into a better leaving group, such as a tosylate or a halide. Following activation, a nucleophile could displace the activated hydroxyl group. While these are standard strategies in organic synthesis, their specific application to this compound, including reaction conditions and outcomes, has not been reported in the available scientific literature.

Mechanistic Insights into Key Reactions

Detailed mechanistic investigations, including kinetic studies, computational modeling, or isotopic labeling experiments, are crucial for understanding the precise pathways of chemical reactions. Such studies would elucidate the roles of catalysts, intermediates, and transition states in the esterification, etherification, and nucleophilic substitution reactions of this compound. Unfortunately, the absence of primary research on the reactivity of this specific compound means that no mechanistic insights can be provided.

Derivatization Strategies and Analogue Synthesis Based on 6 Bromoisoquinolin 3 Yl Methanol

Synthesis of Isoquinoline (B145761) Derivatives via C-Br Bond Functionalization

The presence of a bromine atom at the 6-position of the isoquinoline ring provides a powerful handle for the introduction of a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to construct carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex molecular architectures.

Arylation and Heteroarylation Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and has been effectively employed for the arylation and heteroarylation of bromo-substituted heterocycles. In the context of (6-Bromoisoquinolin-3-yl)methanol, the reaction with various aryl or heteroaryl boronic acids or their esters, in the presence of a palladium catalyst and a base, would lead to the formation of 6-aryl or 6-heteroarylisoquinoline derivatives. While specific examples utilizing this compound as the substrate are not extensively detailed in publicly available literature, the general applicability of this reaction to bromoquinolines and bromoisoquinolines is well-established. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or DME. The reaction is compatible with a wide range of functional groups on the boronic acid partner, allowing for the introduction of diverse electronic and steric properties at the 6-position of the isoquinoline core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromoisoquinolines

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 90 | High |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | Good to High |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos (2) | K₂CO₃ | 1,4-Dioxane | 100 | Good to High |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions on related 6-bromoisoquinoline systems and is intended to be illustrative of the expected outcomes for this compound.

Alkenylation and Alkynylation Reactions

The introduction of unsaturated moieties at the 6-position can be achieved through palladium-catalyzed Heck and Sonogashira reactions. The Heck reaction allows for the coupling of this compound with a variety of alkenes to furnish 6-alkenylisoquinoline derivatives. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond between the 6-position of the isoquinoline and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base, typically an amine. The resulting 6-alkynylisoquinolines are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.

Table 2: Illustrative Conditions for Heck and Sonogashira Couplings on 6-Bromoisoquinolines

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp. | |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 60 |

Note: This table provides general conditions for Heck and Sonogashira reactions on analogous aryl bromides and serves as a guide for the derivatization of this compound.

Modifications at the Hydroxymethyl Position

The 3-hydroxymethyl group of this compound offers a second site for structural diversification. This primary alcohol can be readily converted into a range of other functional groups, providing access to a new set of analogues with potentially altered physicochemical and biological properties.

Ester and Ether Derivatives

Esterification of the hydroxymethyl group can be achieved through various standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine provides a milder route to the corresponding esters.

Etherification can be accomplished, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, followed by reaction with an alkyl halide.

Table 3: Synthetic Routes to Ester and Ether Derivatives

| Derivative | Reagents | Conditions |

| Acetate Ester | Acetic anhydride, Pyridine | Room Temperature |

| Benzoate Ester | Benzoyl chloride, Triethylamine, CH₂Cl₂ | 0 °C to Room Temp. |

| Methyl Ether | NaH, Methyl iodide, THF | 0 °C to Room Temp. |

| Benzyl Ether | KH, Benzyl bromide, DMF | Room Temperature |

Note: The conditions presented are general and may require optimization for the specific substrate.

Conversion to Aldehyde, Carboxylic Acid, or Amine Analogs

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 6-Bromoisoquinoline-3-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation. Further oxidation of the aldehyde or direct oxidation of the alcohol with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) yields the carboxylic acid, 6-Bromoisoquinoline-3-carboxylic acid.

The conversion of the hydroxymethyl group to an amine can be achieved through a multi-step sequence. A common method involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide to form an azidomethyl intermediate. Subsequent reduction of the azide, for instance by catalytic hydrogenation or with lithium aluminum hydride (LiAlH₄), affords the desired (6-Bromoisoquinolin-3-yl)methanamine.

Design and Synthesis of Substituted Isoquinoline Scaffolds

The true synthetic utility of this compound is realized when the functionalization strategies for both the C-Br bond and the hydroxymethyl group are combined. This dual reactivity allows for the design and synthesis of highly substituted and complex isoquinoline scaffolds. For instance, a Suzuki coupling at the 6-position could be followed by an oxidation of the hydroxymethyl group to a carboxylic acid. This acid could then be coupled with an amine to form an amide, leading to a complex molecule with diverse functionalities. The sequential or orthogonal application of these derivatization reactions provides a powerful platform for generating libraries of novel isoquinoline derivatives for screening in drug discovery and for the development of new materials. The ability to systematically vary the substituents at both the 3- and 6-positions allows for a detailed exploration of structure-activity relationships.

Regioselective Functionalization Approaches

The inherent reactivity of the bromine atom at the C6 position of the isoquinoline nucleus makes this compound a versatile scaffold for the synthesis of a diverse array of analogues through regioselective functionalization. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high specificity at the site of bromination. These methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the introduction of a wide range of substituents, thereby providing a powerful toolkit for medicinal chemistry and materials science.

The strategic placement of the bromine atom at the C6 position, remote from the nitrogen atom and the hydroxymethyl group at C3, generally ensures that cross-coupling reactions proceed with high regioselectivity, without significant interference from these other functional groups under typical palladium-catalyzed conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of biaryl compounds. While specific examples utilizing this compound as the substrate are not extensively detailed in the available literature, the general principles are well-established for similar 6-bromoquinoline and 6-bromoisoquinoline systems.

A representative Suzuki-Miyaura reaction would involve the coupling of this compound with a selected arylboronic acid. The reaction conditions typically involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. A base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid. The choice of solvent is often a mixture of an organic solvent like toluene or 1,4-dioxane and water.

Below is a hypothetical data table illustrating the expected outcomes of Suzuki-Miyaura coupling with this compound based on analogous reactions.

| Arylboronic Acid | Catalyst System | Base | Solvent | Product | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (6-Phenylisoquinolin-3-yl)methanol | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | [6-(4-Methoxyphenyl)isoquinolin-3-yl]methanol | 80-90 |

| 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | (6-(Pyridin-3-yl)isoquinolin-3-yl)methanol | 75-85 |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction allows for the introduction of a wide variety of primary and secondary amines at the C6 position of the isoquinoline core.

Research has demonstrated the successful Buchwald-Hartwig amination of 6-bromoisoquinoline with various anilines, providing a strong precedent for the regioselective functionalization of this compound. In a study by Bagley et al. (2022), the amination of 6-bromoisoquinoline with 4-methoxy-2-chloroaniline was achieved in high yield. acs.orgresearchgate.net The reaction was carried out using a palladium catalyst with DavePhos as the ligand and potassium phosphate as the base. researchgate.net This methodology is directly applicable to this compound, where the hydroxymethyl group is not expected to interfere with the amination reaction.

A detailed example from the literature for a closely related substrate is provided below:

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 6-Bromoisoquinoline | 4-Methoxy-2-chloroaniline | Pd(dba)₂ / DavePhos | K₃PO₄ | Toluene | N-(2-Chloro-4-methoxyphenyl)isoquinolin-6-amine | 87 | Bagley et al. (2022) acs.orgresearchgate.net |

Based on this, a series of novel (6-aminoisoquinolin-3-yl)methanol derivatives can be synthesized.

| Amine | Catalyst System | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | (6-(Phenylamino)isoquinolin-3-yl)methanol |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | (6-(Morpholino)isoquinolin-3-yl)methanol |

| N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | [6-(Methyl(phenyl)amino)isoquinolin-3-yl]methanol |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is an excellent method for introducing alkynyl moieties, which are valuable handles for further synthetic transformations or for their intrinsic electronic properties.

The regioselective Sonogashira coupling at the C6 position of this compound would proceed by reacting it with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base, typically an amine like triethylamine or diisopropylethylamine. The hydroxymethyl group at C3 is not expected to interfere with the reaction.

The following table illustrates potential Sonogashira coupling products and conditions based on established protocols.

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | (6-(Phenylethynyl)isoquinolin-3-yl)methanol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | [6-((Trimethylsilyl)ethynyl)isoquinolin-3-yl]methanol |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | (6-(3-Hydroxyprop-1-yn-1-yl)isoquinolin-3-yl)methanol |

Applications of 6 Bromoisoquinolin 3 Yl Methanol As a Building Block in Complex Organic Synthesis

Precursor in Heterocycle Synthesis

The strategic placement of reactive sites on the (6-Bromoisoquinolin-3-yl)methanol framework makes it an ideal precursor for the elaboration of more complex heterocyclic systems. The bromo group is amenable to a variety of cross-coupling reactions, while the hydroxymethyl group can be readily modified or used as a point of attachment for further molecular complexity.

The bromo substituent at the 6-position of this compound serves as a convenient handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is instrumental in the construction of fused polycyclic aromatic systems. For instance, through reactions like the Suzuki or Stille coupling, an aryl or heteroaryl group can be introduced at the 6-position. Subsequent intramolecular cyclization reactions, such as intramolecular Heck reactions or other C-H activation strategies, can then be employed to forge a new ring fused to the isoquinoline (B145761) core. nih.govrsc.org

The hydroxymethyl group at the 3-position can also participate in cyclization reactions. After conversion to a suitable electrophile, such as a halide or tosylate, it can undergo intramolecular substitution with a nucleophile tethered to the 6-position (introduced via cross-coupling) to form a new heterocyclic ring. This approach allows for the synthesis of a variety of fused systems containing oxygen or other heteroatoms.

A generalized scheme for the construction of fused ring systems is presented below:

| Starting Material | Reagents and Conditions | Product | Fused Ring System |

| This compound | 1. Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) 2. Intramolecular Cyclization | Arylated and Fused Isoquinoline Derivative | Polycyclic Aromatic Hydrocarbon |

| This compound | 1. Conversion of -CH2OH to -CH2X (X=Br, OTs) 2. Cross-coupling with a nucleophilic partner 3. Intramolecular Cyclization | Fused Heterocycle | e.g., Pyrroloisoquinoline |

This strategy has been successfully applied to the synthesis of various isoquinoline-based fused heterocycles, which are of interest for their potential applications in medicinal chemistry and materials science. researchgate.net

While direct examples of this compound in macrocycle synthesis are not extensively documented, its structural features make it a promising candidate for such applications. Macrocyclization is a key strategy in medicinal chemistry to improve the pharmacological properties of molecules. wikipedia.org The bromo and hydroxymethyl groups of this compound can be utilized as two distinct points of connection for the formation of a large ring.

For example, the bromo group can be converted to an amino or another nucleophilic group via reactions like the Buchwald-Hartwig amination. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. These two functionalized positions can then be linked to a long-chain di-functional molecule to form a macrocycle through reactions such as amide bond formation or reductive amination. Alternatively, the bromo group can participate in an intermolecular coupling reaction with a molecule that also contains a functional group capable of reacting with the hydroxymethyl group to close the macrocyclic ring.

Role in Natural Product Synthesis Scaffolds

The isoquinoline core is a fundamental structural motif in a large family of alkaloids with a wide range of biological activities. rsc.orgacs.org this compound serves as a valuable scaffold for the synthesis of analogs of these natural products. The bromo group allows for the introduction of various substituents found in natural isoquinoline alkaloids or for the exploration of new chemical space to improve biological activity. rsc.org

For example, many benzylisoquinoline alkaloids, which form the biosynthetic precursors to a vast array of other alkaloid types, can be synthesized using building blocks like this compound. The bromo group can be replaced with a benzyl group via a Suzuki or other cross-coupling reaction, and the hydroxymethyl group can be further manipulated to achieve the desired substitution pattern of the natural product or its analog. This approach allows for the systematic modification of the natural product scaffold to probe structure-activity relationships (SAR).

| Natural Product Class | Synthetic Strategy using this compound | Potential Application |

| Benzylisoquinoline Alkaloids | Suzuki coupling to introduce the benzyl moiety at C6. | Analgesics, Antitussives |

| Protoberberine Alkaloids | Elaboration of the hydroxymethyl group and C6-substituent to form the characteristic tetracyclic core. | Antimicrobial, Anticancer |

| Aporphine Alkaloids | Intramolecular cyclization of a C6-arylated derivative. | Dopamine receptor agonists |

Intermediate for Functional Monomers and Materials Science

The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive component for functional organic materials. amerigoscientific.com this compound can serve as a precursor to functional monomers for the synthesis of polymers with tailored properties.

The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate or a styrenic moiety. The bromo group can be retained to modulate the electronic properties of the resulting polymer or can be functionalized further prior to polymerization. For instance, the bromo group can be used to introduce electron-donating or electron-withdrawing groups to tune the HOMO and LUMO energy levels of the monomer, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs). tandfonline.comnih.govresearchgate.netmdpi.com

The general approach to synthesizing a functional monomer from this compound is as follows:

| Functionalization Step | Reagents | Resulting Monomer Type | Potential Application |

| Esterification of -CH2OH with acryloyl chloride | Acryloyl chloride, base | Acrylate | Conductive Polymers |

| Etherification of -CH2OH with a vinyl-containing group | Vinylating agent | Vinylic ether | Optical Materials |

| Cross-coupling at C6 followed by functionalization of -CH2OH | Various | Tailored electronic properties | Organic Semiconductors |

While specific polymers derived from this compound are not widely reported, the synthesis of polymers from functionalized quinolines and isoquinolines is an active area of research, suggesting the potential of this building block in materials science. amerigoscientific.com

Application in Medicinal Chemistry Building Blocks

The isoquinoline scaffold is a cornerstone in medicinal chemistry due to its presence in numerous approved drugs and clinically investigated compounds. nih.govresearchgate.net this compound is a valuable building block for the synthesis of novel drug candidates. The bromo group provides a site for diversification, allowing for the rapid generation of libraries of compounds for high-throughput screening. rsc.org

The hydroxymethyl group can also be modified to improve physicochemical properties such as solubility and to introduce additional binding interactions with biological targets. For example, it can be converted to an ether, ester, or amine to explore SAR.

The versatility of this building block is highlighted by its potential to be incorporated into a wide range of therapeutic agents:

| Therapeutic Area | Synthetic Modification of this compound | Rationale |

| Oncology | Introduction of specific side chains at C6 via cross-coupling. | Targeting protein kinases or DNA. |

| Neuroscience | Modification of the hydroxymethyl group to modulate polarity and blood-brain barrier penetration. | Targeting receptors in the central nervous system. |

| Infectious Diseases | Synthesis of analogs of natural antimicrobial alkaloids. | Development of new antibiotics. |

The ability to functionalize both the 3- and 6-positions of the isoquinoline ring independently allows for fine-tuning of the molecule's properties to optimize its therapeutic potential.

Catalyst or Ligand Precursor in Organometallic Chemistry

While the direct use of this compound as a catalyst is not established, it can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. acs.orgmdpi.com The isoquinoline nitrogen can act as a coordinating atom for a metal center, and the hydroxymethyl group can be used to introduce chirality or other functional groups that can influence the catalytic activity and enantioselectivity of the resulting metal complex. bohrium.com

For instance, the hydroxymethyl group can be converted to a phosphine or an amine, which are common coordinating groups in organometallic catalysts. The bromo group can be used to attach the isoquinoline moiety to a larger scaffold or to introduce steric bulk to create a chiral environment around the metal center.

The synthesis of such ligands would typically involve:

Modification of the hydroxymethyl group to introduce a coordinating atom (e.g., P, N, S).

Optional functionalization at the 6-position via the bromo group.

Complexation with a suitable metal precursor (e.g., palladium, rhodium, iridium).

These isoquinoline-based ligands could find applications in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Bromoisoquinolin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For (6-Bromoisoquinolin-3-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like DMSO-d₆ are essential for a comprehensive analysis. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the five protons on the isoquinoline (B145761) core, while the aliphatic region will feature signals for the hydroxymethyl (-CH₂OH) group. The ¹³C NMR spectrum will correspondingly display ten signals for the carbon atoms of the isoquinoline ring system and one for the methanol (B129727) carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~9.2 | ~152.5 |

| 3 | - | ~149.0 |

| 4 | ~8.1 | ~118.0 |

| 5 | ~8.3 | ~130.0 |

| 6 | - | ~122.0 |

| 7 | ~7.9 | ~135.0 |

| 8 | ~8.0 | ~128.5 |

| 4a | - | ~136.0 |

| 8a | - | ~127.0 |

| -CH₂OH | ~4.7 | ~61.5 |

| -CH₂OH | ~5.5 (t) | - |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Multi-dimensional NMR techniques are critical for establishing the precise connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the proton of the hydroxyl group and the diastereotopic protons of the methylene group. In the aromatic region, correlations would be observed between H-7 and H-8, and between H-4 and H-5, confirming their adjacency on the isoquinoline ring system. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal (e.g., H-1, H-4, H-5, H-7, H-8, and -CH₂) to its corresponding carbon atom (C-1, C-4, C-5, C-7, C-8, and the -CH₂OH carbon), greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is particularly powerful for identifying quaternary carbons and linking substituent groups to the main molecular framework. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons (-CH₂) to C-3 and C-4, unequivocally confirming the position of the methanol substituent.

Correlations from H-1 to C-3 and C-8a.

Correlations from H-5 to C-4, C-6, and C-8a.

Correlations from H-7 to C-5 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. libretexts.org A NOESY spectrum would be useful to confirm assignments and understand the molecule's preferred conformation. For instance, a spatial correlation (cross-peak) would be expected between the methylene protons of the methanol group and the aromatic proton at the C-4 position, indicating their spatial proximity. nih.gov

Advanced Solvent and Temperature Dependent Studies

The choice of solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding or near polar functional groups. Comparing the ¹H NMR spectrum of this compound in a non-polar solvent like chloroform-d (CDCl₃) with a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would reveal important structural details. The chemical shift of the hydroxyl proton (-OH) is highly dependent on the solvent; it would likely appear as a broad singlet at a lower field in DMSO-d₆ due to strong hydrogen bonding with the solvent, whereas in CDCl₃, its position would be more variable and concentration-dependent.

Temperature-dependent NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation. For this compound, varying the temperature could affect the rotational freedom of the C3-CH₂OH bond. At lower temperatures, rotation might be slowed, potentially leading to the observation of distinct signals for the two methylene protons if they become magnetically inequivalent. Conversely, at higher temperatures, faster rotation would lead to sharper, averaged signals.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation patterns, which provides further structural information.

Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₈BrNO. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity. The calculated monoisotopic masses are crucial for confirming the compound's identity. sisweb.comsisweb.com

Table 2: Calculated Exact Masses of this compound Molecular Ions.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₁₀H₈⁷⁹BrNO | 236.9838 |

| [M+2]⁺ (with ⁸¹Br) | C₁₀H₈⁸¹BrNO | 238.9818 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. nih.govlibretexts.orglibretexts.org

A primary fragmentation pathway for alcohols is the loss of a water molecule (18 Da). Another common fragmentation is the alpha-cleavage, which for this molecule would involve the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). The isoquinoline ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da). The bromine atom can also be lost as a radical (•Br, 79 or 81 Da).

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound.

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|

| 219/221 | H₂O | [C₁₀H₆BrN]⁺ |

| 208/210 | •CHO | [C₉H₇BrN]⁺ |

| 158 | •Br | [C₁₀H₈NO]⁺ |

| 129 | •Br, •CHO | [C₉H₇N]⁺ |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz These two techniques are often complementary.

For this compound, the FT-IR spectrum is expected to be dominated by a broad absorption band in the high-frequency region corresponding to the O-H stretching of the alcohol group, which is broadened due to hydrogen bonding. libretexts.orgnist.gov The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below this value. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretch of the primary alcohol and the C-Br stretch, which typically appears at low wavenumbers.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. nih.govrsc.org The aromatic ring stretching vibrations (C=C and C=N) are expected to produce strong signals in the 1300-1650 cm⁻¹ region. The C-Br stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum, providing clear evidence for the bromine substituent.

Table 4: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3400-3200 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | 2950-2850 | Medium |

| Aromatic C=C/C=N stretch | 1620-1450 | 1620-1450 | Strong |

| CH₂ bend | ~1465 | ~1465 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Weak | Strong (IR) |

| C-Br stretch | <700 | <700 | Strong (Raman) |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Despite the utility of this technique, specific single-crystal X-ray diffraction data for this compound is not currently available in published literature or crystallographic databases. While the synthesis of this compound has been reported, its crystalline structure has not been subjected to this definitive analytical method.

For related isoquinoline derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their solid-state behavior. For instance, studies on various substituted isoquinolines have provided insights into how different functional groups influence the crystal lattice and intermolecular forces. This type of analysis would be highly valuable for this compound to understand the spatial orientation of the bromo and methanol substituents on the isoquinoline core.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1577.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.68 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction study. No such data has been published for this compound or its direct derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a crucial technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of chiral compounds in solution.

For derivatives of this compound that possess a stereocenter, typically at the carbon atom of the methanol group when substituted, CD spectroscopy would be essential for their stereochemical characterization. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would serve as a fingerprint for a specific enantiomer.

As with crystallographic data, there is a current lack of published research detailing the chiroptical properties of any chiral derivatives of this compound. The synthesis of such chiral derivatives would be the first step, followed by their separation into individual enantiomers. Subsequent analysis by CD spectroscopy would then allow for the assignment of their absolute configurations, often aided by theoretical calculations.

Table 2: Illustrative Circular Dichroism Data for a Chiral Isoquinoline Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +15,000 |

| 245 | -8,000 |

| 270 | +5,000 |

| 310 | -2,500 |

Note: This table presents illustrative data to demonstrate the nature of information obtained from a circular dichroism experiment. No such data is currently available for chiral derivatives of this compound.

Future Research Directions and Unexplored Avenues for 6 Bromoisoquinolin 3 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and transition-metal catalysts, raising environmental and economic concerns. rsc.org Future research should prioritize the development of green and sustainable synthetic pathways to (6-Bromoisoquinolin-3-yl)methanol.

Key areas for exploration include:

Atom-Economical Reactions: Designing synthetic sequences that maximize the incorporation of all reactant atoms into the final product, minimizing waste. rsc.orgresearchgate.net

Benign Solvents: Replacing conventional toxic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents like polyethylene glycol (PEG). rsc.orgresearchgate.net

Energy-Efficient Processes: Utilizing alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. researchgate.nettandfonline.com

Recyclable Catalytic Systems: Developing heterogeneous or homogeneous catalysts that can be easily recovered and reused, reducing cost and metal contamination in the final product. rsc.orgresearchgate.net

Biocatalysis: Exploring enzymatic transformations to construct the isoquinoline core or introduce functional groups with high selectivity under mild conditions.

Table 1: Comparison of Synthetic Approaches for Isoquinoline Scaffolds

| Feature | Traditional Synthetic Methods (e.g., Bischler-Napieralski, Pictet-Spengler) | Future Sustainable Synthetic Directions |

|---|---|---|

| Catalysts | Often require stoichiometric Lewis acids or heavy metal catalysts (e.g., Pd, Ru, Rh). rsc.org | Recyclable catalysts, organocatalysts, biocatalysts. rsc.orgresearchgate.netnih.gov |

| Solvents | Typically use toxic and volatile organic solvents. rsc.org | Water, PEG, ionic liquids, or solvent-free conditions. researchgate.nettandfonline.com |

| Conditions | Frequently involve harsh conditions, such as high temperatures and strong acids. researchgate.netpharmaguideline.com | Mild reaction conditions, room temperature reactions. tandfonline.com |

| Byproducts | Can generate significant amounts of hazardous waste. | Minimal waste generation (high atom economy). rsc.orgresearchgate.net |

| Energy | Often require prolonged heating, leading to high energy consumption. | Microwave-assisted or photochemical reactions for energy efficiency. tandfonline.comresearchgate.net |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is not fully explored. Its three key functional domains—the C6-bromo substituent, the C3-methanol group, and the isoquinoline ring itself—offer orthogonal handles for diverse chemical transformations.

Future research should focus on:

Advanced Cross-Coupling Reactions: While the bromine at the C6 position is a prime site for standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future work could explore more advanced or novel coupling methodologies to introduce complex molecular fragments.

C-H Activation: The isoquinoline core contains several C-H bonds that could be selectively functionalized. nih.gov Transition-metal-catalyzed C-H activation presents a powerful, atom-economical strategy to introduce substituents at positions not easily accessible through classical methods, such as the C1, C4, C5, or C8 positions. nih.govnih.govrsc.org

Derivatization of the Methanol (B129727) Group: The primary alcohol can be transformed into a wide array of functional groups. Beyond simple oxidation or esterification, it can serve as an anchor point for linking the molecule to polymers, surfaces, or biomolecules. It could also be converted into an amino or phosphine group to create novel ligands.

Dearomatization Chemistry: Asymmetric dearomatization strategies, such as visible-light-driven photocycloadditions, could be employed to convert the planar aromatic isoquinoline ring into complex, three-dimensional chiral scaffolds, which are highly valuable in medicinal chemistry. acs.org

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and seamless scalability. rsc.orgucd.ie Applying continuous flow synthesis to this compound and its derivatives could overcome many challenges associated with hazardous intermediates or highly exothermic reactions. rsc.org

Unexplored avenues in this area include:

Multi-step Telescoped Synthesis: Designing a continuous flow process where multiple synthetic steps are "telescoped" without the need for isolating intermediates. rsc.orguc.pt This would significantly improve efficiency and reduce waste, for instance, in a sequence involving isoquinoline formation followed by bromination and reduction.

In-line Purification and Analysis: Integrating packed-bed reactors with immobilized reagents or scavengers to purify the product stream in real-time. researchgate.netdurham.ac.uk Coupling the flow reactor with analytical techniques like HPLC or mass spectrometry would allow for rapid reaction optimization. researchgate.net

Photochemistry in Flow: Utilizing photochemical flow reactors for reactions that are difficult to scale up in batch, such as photo-redox catalyzed C-H functionalization or cycloadditions. This approach provides precise control over irradiation time and intensity, leading to higher yields and selectivities. ucd.ie

A recent study demonstrated the first fully continuous flow asymmetric synthesis of tetrahydroprotoberberine alkaloids, reducing the reaction time from 100 hours in batch to just 32.5 minutes in flow, highlighting the transformative potential of this technology for complex heterocycle synthesis. rsc.org

Catalyst Design and Synthesis from the Isoquinoline Core

The isoquinoline scaffold is a "privileged structure" not only in medicinal chemistry but also in catalysis, where it can serve as a robust framework for chiral ligands. nih.govacs.org The nitrogen atom in the ring is a natural coordination site for metals, and the rigid structure allows for the creation of a well-defined chiral environment.

Future research could leverage this compound as a key precursor for novel catalysts:

Chiral P,N-Ligands: The methanol group can be converted to a phosphine moiety, and a chiral group can be introduced elsewhere on the molecule (e.g., via asymmetric reduction of the isoquinoline ring), leading to the synthesis of novel P,N-type ligands for asymmetric catalysis.

N,N-Bidentate Ligands: The C6-bromo position can be used to introduce another nitrogen-containing coordinating group via cross-coupling, creating novel bidentate ligands.

Tetradentate Iron and Manganese Catalysts: Following precedents where bis-isoquinoline bis-alkylamine ligands have been used to create effective iron and manganese complexes for asymmetric oxidation reactions, this compound could be dimerized and functionalized to build a new class of tetradentate ligands. acs.org

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Ligand Type | Potential Synthetic Modification | Target Catalytic Reactions |

|---|---|---|

| Chiral P,N-Ligands | Conversion of -CH₂OH to -CH₂PR₂; introduction of chirality. | Asymmetric Hydrogenation, researchgate.netmdpi.com Hydrosilylation. |

| Chiral N,N-Ligands | Dimerization at C6-Br; functionalization of -CH₂OH to amine. | Asymmetric Epoxidation, C-H Hydroxylation. acs.org |

| Organocatalysts | Quaternization of the isoquinoline nitrogen to form a chiral salt. | Phase-Transfer Catalysis, Asymmetric Alkylation. thieme-connect.com |

Expanding Applications in Materials Science and Optoelectronics

The rigid, planar, and electron-deficient nature of the isoquinoline ring makes its derivatives promising candidates for applications in materials science, particularly in organic electronics. nih.gov The functional handles on this compound allow for fine-tuning of its electronic properties and incorporation into larger macromolecular structures.

Promising future directions include:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been explored as fluorescent materials for OLEDs. organic-chemistry.orgnih.govresearchgate.net The C6-bromo and C3-methanol groups can be used to attach electron-donating or electron-withdrawing groups to create donor-π-acceptor (D-π-A) chromophores with tailored emission wavelengths and high quantum yields. nih.gov

Nonlinear Optical (NLO) Materials: The extended conjugation and potential for strong intramolecular charge transfer in suitably substituted isoquinolines make them excellent candidates for NLO materials, which have applications in telecommunications and optical computing. nih.gov

Conductive Polymers: The bromine and methanol functionalities can be used as points for polymerization, leading to novel isoquinoline-based conductive polymers. The π-stacking ability of the aromatic core could facilitate charge transport along the polymer chains.

Fluorescent Sensors: The inherent fluorescence of the isoquinoline core can be modulated by binding events. nih.gov The methanol group could be functionalized with a receptor unit to create chemosensors for detecting specific ions or molecules through changes in fluorescence intensity or wavelength.

Q & A

Q. What are the common synthetic routes for (6-Bromoisoquinolin-3-yl)methanol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves two steps: (1) bromination of the isoquinoline core at the 6-position and (2) hydroxymethylation at the 3-position. For bromination, direct electrophilic substitution using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) is common. Hydroxymethylation may employ reductive methods (e.g., NaBH₄ reduction of a ketone intermediate) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) . Key factors affecting yield include:

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C6, hydroxymethyl at C3). Aromatic protons in isoquinoline appear as doublets (δ 7.5–8.5 ppm), while the hydroxymethyl group shows a singlet at δ 4.5–5.0 ppm .

- HRMS : Validates molecular formula (C₁₀H₈BrNO) with m/z accuracy < 2 ppm .